Fura-FF AM

Description

Propriétés

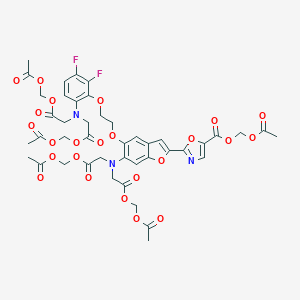

IUPAC Name |

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H43F2N3O24/c1-23(49)61-18-66-36(54)14-47(15-37(55)67-19-62-24(2)50)30-7-6-29(44)40(45)41(30)60-9-8-59-33-10-28-11-34(42-46-13-35(72-42)43(58)70-22-65-27(5)53)71-32(28)12-31(33)48(16-38(56)68-20-63-25(3)51)17-39(57)69-21-64-26(4)52/h6-7,10-13H,8-9,14-22H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUWXSBNYDMTRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C(=C(C=C1)F)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43F2N3O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1023.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fura-FF AM: A Technical Guide to a Low-Affinity Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Fura-FF AM is a cell-permeable fluorescent dye extensively utilized for the quantification of intracellular calcium ([Ca²⁺]i), particularly in environments with high calcium concentrations. As a difluorinated derivative of Fura-2, Fura-FF exhibits a significantly lower binding affinity for Ca²⁺, making it an ideal tool for studying cellular compartments and events associated with large calcium transients, such as in mitochondria and neuronal dendrites.[1][2][3][4] This guide provides an in-depth overview of this compound, its principle of action, key quantitative data, and detailed experimental protocols.

Principle of Action

This compound (Acetoxymethyl ester) is a non-polar, membrane-permeant form of the Fura-FF indicator. This allows it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Fura-FF (potassium salt).[1][2][3][5] This active form is a fluorescent chelator that binds to free Ca²⁺.

The key feature of Fura-FF is its ratiometric nature. Upon binding to Ca²⁺, Fura-FF undergoes a conformational change that alters its fluorescence excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 365 nm in the Ca²⁺-free state to 339 nm in the Ca²⁺-bound state, while the emission wavelength remains around 507-514 nm.[1][3] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, one can determine the intracellular calcium concentration with high accuracy, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness.[6][7]

Quantitative Data

The following table summarizes the key quantitative properties of Fura-FF, with a comparison to the high-affinity indicator Fura-2 for context.

| Property | Fura-FF | Fura-2 | Reference |

| Calcium Dissociation Constant (Kd) | ~5.5 - 6 µM | ~0.14 µM | [1][3][4] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm | ~380 nm | [1][3] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | ~340 nm | [1][3] |

| Emission Wavelength (Ca²⁺-free) | ~514 nm | ~510 nm | [1][3] |

| Emission Wavelength (Ca²⁺-bound) | ~507 nm | ~510 nm | [1][3] |

| Magnesium Sensitivity | Negligible | Low | [1][3][4] |

Experimental Protocols

The following is a generalized protocol for loading cells with this compound and measuring intracellular calcium. This protocol is based on established methods for Fura-2 AM and should be optimized for specific cell types and experimental conditions.[8][9][10]

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[9][10][11] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. For some cell types, the non-ionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersion of this compound.[9][10][11]

-

Working Solution: On the day of the experiment, dilute the this compound stock solution into the loading buffer to a final concentration of 2-5 µM.[9][11] The optimal concentration should be determined empirically for each cell type.

Cell Loading

-

Culture cells on glass coverslips or in a format suitable for fluorescence microscopy.

-

Remove the culture medium and wash the cells once with the loading buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[8][9][10] The optimal loading time and temperature must be determined empirically.

-

After incubation, wash the cells twice with indicator-free buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in indicator-free buffer to allow for complete de-esterification of the this compound.[10]

Fluorescence Measurement

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm (or wavelengths close to the Ca²⁺-bound and Ca²⁺-free excitation peaks of Fura-FF) and collect the emission at approximately 510 nm.[6][7]

-

Record the fluorescence intensities at both excitation wavelengths over time to monitor changes in intracellular calcium.

-

The ratio of the fluorescence intensities (F340/F380) can be used to calculate the absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2).

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 8. brainvta.tech [brainvta.tech]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. abpbio.com [abpbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

Fura-FF AM Calcium Dissociation Constant (Kd): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Fura-FF, a low-affinity fluorescent indicator crucial for quantifying high intracellular calcium concentrations. This document details the quantitative data, experimental protocols for Kd determination, and the application of Fura-FF in relevant signaling pathways.

Introduction to Fura-FF

Fura-FF is a difluorinated analog of the ratiometric calcium indicator Fura-2. Its key characteristic is a significantly lower affinity for calcium, reflected in a higher dissociation constant (Kd). This makes Fura-FF an ideal probe for measuring elevated calcium levels (in the micromolar range) that would saturate higher-affinity indicators. Upon entering a cell, the acetoxymethyl (AM) ester form, Fura-FF AM, is cleaved by intracellular esterases, trapping the active Fura-FF molecule in the cytosol. A significant advantage of Fura-FF is its negligible sensitivity to magnesium ions, which can otherwise interfere with calcium measurements.[1][2][3]

Spectrally, Fura-FF is similar to Fura-2, with an emission maximum around 505-514 nm. When excited at approximately 340-365 nm (calcium-bound) and 380 nm (calcium-free), the ratio of the fluorescence intensities provides a quantitative measure of the intracellular calcium concentration.[1][2][3]

Quantitative Data: Dissociation Constant (Kd) of Fura-FF

The dissociation constant (Kd) of Fura-FF for Ca2+ is a critical parameter for the accurate calculation of calcium concentrations. It is important to note that the Kd value is highly dependent on the experimental conditions, including temperature, pH, and ionic strength. The values presented below have been determined under specific in vitro conditions.

| Dissociation Constant (Kd) | Experimental Conditions | Reference(s) |

| ~5.5 µM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [4] |

| 6 µM | Not specified | [1][2][3] |

| ~10 µM | Not specified | [3] |

Experimental Protocol: In Vitro Calibration of Fura-FF for Kd Determination

The following protocol outlines the steps for determining the in vitro Kd of Fura-FF using Ca2+-EGTA buffers. This method is based on the principles established by Grynkiewicz, Poenie, and Tsien in 1985.

Materials

-

Fura-FF, pentapotassium salt

-

Calcium Calibration Buffer Kit (containing Ca2+-free and Ca2+-saturating solutions with EGTA) or homemade buffers.

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

KCl (Potassium chloride)

-

CaCl2 (Calcium chloride)

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)

-

KOH (Potassium hydroxide) for pH adjustment

-

Spectrofluorometer capable of dual-wavelength excitation and emission scanning

Buffer Preparation

-

Ca2+-Free Buffer (Zero Calcium): Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM EGTA. Adjust the pH to 7.2 with KOH.

-

Ca2+-Saturating Buffer: Prepare a solution containing 100 mM KCl, 10 mM MOPS, and 10 mM Ca-EGTA. Adjust the pH to 7.2 with KOH.

-

Intermediate Ca2+ Buffers: Create a series of calibration standards with known free Ca2+ concentrations by mixing the Ca2+-Free and Ca2+-Saturating buffers in different ratios. The precise free Ca2+ concentration can be calculated using specialized software that takes into account the binding constants of EGTA for Ca2+ and H+ at the specific temperature and ionic strength.

Measurement Procedure

-

Add a small, constant amount of Fura-FF pentapotassium salt to each of the calibration buffers to achieve a final concentration in the low micromolar range (e.g., 1-5 µM).

-

Using a spectrofluorometer, measure the fluorescence intensity of each sample.

-

For each sample, excite the Fura-FF at two wavelengths: ~340 nm (for Ca2+-bound) and ~380 nm (for Ca2+-free).

-

Record the emission intensity at the peak emission wavelength (~510 nm) for both excitation wavelengths.

-

Determine the fluorescence ratio (R) for each calcium concentration by dividing the intensity at 340 nm excitation by the intensity at 380 nm excitation.

-

Determine Rmin (the ratio in the Ca2+-free buffer) and Rmax (the ratio in the Ca2+-saturating buffer).

-

Measure the fluorescence intensity at 380 nm excitation in the Ca2+-free (Ffree) and Ca2+-saturating (Fsat) buffers.

Calculation of the Dissociation Constant (Kd)

The Kd can be calculated using the following equation derived from the work of Grynkiewicz, Poenie, and Tsien:

[Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Ffree / Fsat)

By plotting the fluorescence ratio (R) against the known free [Ca2+], the data can be fitted to this equation to determine the Kd.

Visualizations

Experimental Workflow for Kd Determination

Caption: Experimental workflow for the in vitro determination of the Fura-FF calcium dissociation constant (Kd).

Phospholipase C (PLC) Signaling Pathway

Caption: Simplified diagram of the Phospholipase C (PLC) signaling pathway leading to intracellular calcium release.

References

Fura-FF AM: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-FF AM is a cell-permeant, ratiometric fluorescent indicator specifically designed for the quantitative measurement of high intracellular calcium concentrations ([Ca²⁺]i). As a difluorinated derivative of Fura-2, Fura-FF possesses a significantly lower binding affinity for Ca²⁺, making it an indispensable tool for investigating cellular compartments and events associated with large calcium transients, such as in mitochondria, neuronal dendrites, and during excitotoxic events.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases hydrolyze it into its active, cell-impermeant form, Fura-FF.[3] A key advantage of Fura-FF is its negligible sensitivity to magnesium ions (Mg²⁺), which reduces potential interference from this abundant intracellular cation.[4]

This guide provides an in-depth overview of the core spectral properties of Fura-FF, detailed experimental protocols for its use, and its application in studying critical calcium signaling pathways.

Core Properties of Fura-FF

The utility of Fura-FF stems from its unique spectral and chemical characteristics, which are optimized for measuring calcium levels in the micromolar range.

Quantitative Spectral and Chemical Data

| Property | Value | Notes |

| Excitation Maximum (λex) | Ca²⁺-Free: ~365 nm[2] | The shift in excitation maximum upon Ca²⁺ binding is the basis for ratiometric measurement. |

| Ca²⁺-Bound: ~339 nm[2] | ||

| Emission Maximum (λem) | Ca²⁺-Free: ~514 nm[2] | Emission wavelength remains relatively stable, allowing for detection with a single filter set. |

| Ca²⁺-Bound: ~507 nm[2] | ||

| Dissociation Constant (Kd) | ~5.5 - 10 µM[5] | This low affinity is ideal for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators. |

| Magnesium Sensitivity | Negligible[4] | Reduces interference compared to other indicators like Mag-Fura-2. |

| Quantum Yield (Φ) | Not explicitly reported. | Generally described as having similar spectral properties to Fura-2. |

| Molar Extinction Coefficient (ε) | Not explicitly reported. | Generally described as having similar spectral properties to Fura-2. |

Comparison with Fura-2

Fura-FF was developed to overcome limitations of the high-affinity indicator, Fura-2.

| Feature | Fura-FF | Fura-2 |

| Ca²⁺ Binding Affinity (Kd) | Low (~6 µM)[4] | High (~145 nM) |

| Optimal [Ca²⁺] Range | Micromolar (µM) range[4] | Nanomolar (nM) range |

| Primary Applications | Mitochondrial Ca²⁺, excitotoxicity, Ca²⁺ oscillations.[2] | Resting cytosolic Ca²⁺, small Ca²⁺ transients. |

| Mg²⁺ Sensitivity | Negligible[4] | Low |

Principle of Action: Cellular Loading and Activation

The utility of this compound relies on its ability to enter and be retained within living cells. The AM ester modification renders the molecule lipophilic, allowing it to passively cross the plasma membrane. Once in the cytosol, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its carboxylated, membrane-impermeant form, Fura-FF. This active form is now trapped within the cell and can bind to Ca²⁺.

Experimental Protocols

The following sections provide a generalized methodology for the use of this compound. Optimization for specific cell types and experimental conditions is highly recommended.

Preparation of Stock and Working Solutions

a. This compound Stock Solution (2-5 mM)

-

Prepare the stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

-

For example, to make a 1 mM solution, dissolve 1 mg of this compound (MW: ~1024 g/mol ) in ~977 µL of DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

b. This compound Working Solution (2-20 µM)

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the final desired concentration in a physiological buffer of choice (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).

-

To aid in the dispersion of the dye in aqueous solution, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of ~0.02-0.04%.

Cell Loading Protocol

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates) to an appropriate confluency.

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C. Incubation time and dye concentration may need to be optimized.

-

After incubation, wash the cells twice with the physiological buffer to remove excess extracellular dye.

-

Incubate the cells for a further 30 minutes in fresh buffer to allow for complete de-esterification of the dye by intracellular esterases.

-

(Optional) To prevent dye leakage from the cells, the anion-transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the buffer during the final incubation and imaging steps.

Ratiometric Fluorescence Measurement

-

Place the prepared cell dish on a fluorescence microscope equipped for ratiometric imaging.

-

Sequentially excite the cells at ~340 nm and ~380 nm.

-

Collect the fluorescence emission at ~510 nm for both excitation wavelengths.

-

The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated. This ratio is directly proportional to the intracellular calcium concentration.

-

Record the ratio over time to monitor changes in [Ca²⁺]i in response to experimental stimuli.

Application in a Signaling Pathway: Neuronal Excitotoxicity

Fura-FF is particularly valuable in neuroscience for studying excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This overstimulation leads to a massive influx of Ca²⁺ into the neuron, overwhelming the cell's buffering capacity and triggering cell death pathways.

The resulting cytosolic [Ca²⁺] can reach high micromolar levels, which would saturate Fura-2. Fura-FF, with its low affinity, can accurately report these pathological Ca²⁺ dynamics. A critical event in excitotoxicity is the subsequent uptake of excess cytosolic Ca²⁺ by mitochondria. While this initially buffers cytosolic levels, it can lead to mitochondrial calcium overload, triggering the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and initiation of apoptosis.[5]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 5. caymanchem.com [caymanchem.com]

Fura-FF AM: An In-Depth Technical Guide to its Excitation and Emission Spectra for Advanced Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fura-FF AM, a low-affinity fluorescent indicator for intracellular calcium. Fura-FF is particularly well-suited for measuring high calcium concentrations found in specific cellular compartments and during robust signaling events. This document details its core spectral properties, provides experimental protocols for its use, and illustrates its application in relevant signaling pathways.

Core Spectral and Chemical Properties

Fura-FF is a difluorinated derivative of the widely used ratiometric calcium indicator Fura-2.[1][2] Its key characteristic is a significantly lower affinity for calcium, reflected in a higher dissociation constant (Kd), making it an ideal tool for studying environments with high calcium concentrations, such as the mitochondria and neuronal dendrites.[1][2] Unlike its predecessor, Fura-FF exhibits negligible sensitivity to magnesium ions, which reduces potential interference in experimental measurements.[1][2]

Upon entering a cell, the acetoxymethyl (AM) ester group of this compound is cleaved by intracellular esterases, trapping the active Fura-FF molecule within the cytosol.[2] The spectral properties of Fura-FF are similar to those of Fura-2.[1][2] In its calcium-free state, Fura-FF has an excitation maximum at approximately 365 nm and an emission maximum at 514 nm.[1][2] When saturated with calcium, its excitation maximum shifts to around 339 nm, while the emission maximum shifts slightly to 507 nm.[1][2] This ratiometric shift in excitation allows for accurate quantification of calcium concentrations, largely independent of dye concentration, photobleaching, and cell thickness.[3]

| Property | Value (Fura-FF) | Value (Fura-2, for reference) |

| Excitation Maximum (Ca²⁺-free) | ~365 nm[1][2] | 363 nm[4] |

| Excitation Maximum (Ca²⁺-bound) | ~339 nm[1][2] | 335 nm[4] |

| Emission Maximum (Ca²⁺-free) | ~514 nm[1][2] | ~510 nm[3] |

| Emission Maximum (Ca²⁺-bound) | ~507 nm[1][2] | ~505 nm[3] |

| Calcium Dissociation Constant (Kd) | ~5.5 - 6.0 µM[1][5] | 145 nM[6] |

| Quantum Yield (Ca²⁺-bound) | Not specified | 0.49[4] |

| Extinction Coefficient (Ca²⁺-bound at 335 nm) | Not specified | 35,000 M⁻¹cm⁻¹[6] |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 5 mM. It is recommended to divide the stock solution into single-use aliquots and store them at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.

Cell Loading Protocol with this compound

The following is a general protocol for loading cells with this compound. Optimal conditions, including dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.

-

Prepare a working solution: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature. Prepare a working solution with a final concentration of 2 to 20 µM in a suitable buffer, such as Hanks and Hepes buffer (HHBS). For many cell lines, a final concentration of 4-5 µM is a good starting point.

-

Incorporate Pluronic® F-127: To enhance the aqueous solubility of this compound, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.

-

Reduce dye leakage (optional): If the cells have active organic anion transporters that can extrude the dye, probenecid (B1678239) (1-2 mM) can be included in the working solution to inhibit this process.

-

Cell Incubation:

-

Culture cells on coverslips or in appropriate imaging plates overnight.

-

On the day of the experiment, replace the growth medium with the this compound working solution.

-

Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to one hour may improve the signal intensity.

-

-

Washing: After incubation, remove the loading solution and wash the cells with fresh buffer (e.g., HHBS) to remove any excess, non-hydrolyzed dye. An additional 30-minute incubation in fresh buffer is recommended to allow for complete de-esterification of the intracellular this compound.

In Situ Calcium Calibration

To accurately determine the intracellular calcium concentration, an in situ calibration should be performed. This involves measuring the fluorescence ratio in cells under conditions of zero and saturating calcium levels.

-

Determine Rmin (zero calcium): After loading the cells with this compound, expose them to a calcium-free buffer containing a calcium chelator such as 5 mM EGTA. To facilitate the entry of the chelator, a calcium ionophore like ionomycin (B1663694) (e.g., 1 µM) can be used to permeabilize the cell membrane to calcium.

-

Determine Rmax (saturating calcium): Following the Rmin measurement, perfuse the cells with a buffer containing a high concentration of calcium (e.g., 10 mM) along with the calcium ionophore to saturate the intracellular Fura-FF.

-

Determine F380max/F380min: Measure the fluorescence intensity at 380 nm excitation under both calcium-free (F380max) and calcium-saturating (F380min) conditions.

-

Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F380max / F380min) * [(R - Rmin) / (Rmax - R)] Where:

-

Kd is the dissociation constant of Fura-FF for calcium.

-

R is the measured 340/380 nm fluorescence ratio in the experimental cells.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at calcium saturation.

-

F380max is the fluorescence intensity at 380 nm in the absence of calcium.

-

F380min is the fluorescence intensity at 380 nm with saturating calcium.

-

Signaling Pathways and Applications

Fura-FF's low affinity for calcium makes it particularly valuable for investigating signaling pathways that involve large and rapid changes in intracellular calcium concentration. Below are two examples of such pathways where Fura-FF would be an appropriate reporter.

NMDA Receptor-Mediated Mitochondrial Calcium Influx

Activation of N-methyl-D-aspartate (NMDA) receptors in neurons leads to a significant influx of calcium into the cytoplasm.[2] This cytosolic calcium is subsequently taken up by mitochondria through the mitochondrial calcium uniporter.[2] This process is crucial for both normal synaptic function and, in cases of overactivation, for excitotoxic cell death pathways.[2] Given the high calcium concentrations that can accumulate in the mitochondrial matrix, Fura-FF is an excellent tool for monitoring these dynamics.

IP3 Receptor-Mediated Calcium Release from the Endoplasmic Reticulum

Many signaling pathways, initiated by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored calcium into the cytosol.[1] This release can generate very high local calcium concentrations near the ER, making Fura-FF a suitable indicator for these events.

Conclusion

This compound is a powerful and versatile tool for researchers investigating cellular calcium signaling, particularly in contexts where calcium concentrations are expected to be high. Its low calcium affinity, ratiometric properties, and insensitivity to magnesium make it a superior choice over higher-affinity indicators like Fura-2 for specific applications. By following the detailed protocols and understanding its application in relevant signaling pathways, researchers can leverage Fura-FF to gain deeper insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fura-2 - Wikipedia [en.wikipedia.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Fura-FF AM for Mitochondrial Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-FF AM, a low-affinity fluorescent indicator, and its application in the precise measurement of mitochondrial calcium ([Ca²⁺]m). This document details the probe's properties, offers step-by-step experimental protocols, and presents key signaling pathways involved in mitochondrial calcium homeostasis.

Introduction to this compound

This compound is a cell-permeant acetoxymethyl (AM) ester of the ratiometric calcium indicator Fura-FF. Upon entry into the cell, cytosolic esterases cleave the AM ester groups, trapping the active Fura-FF molecule within intracellular compartments, including mitochondria.[1][2][3] Fura-FF is a difluorinated derivative of the widely used calcium indicator Fura-2.[1][4] Its key advantage lies in its lower affinity for Ca²⁺, making it particularly well-suited for measuring the high calcium concentrations typically found within the mitochondrial matrix, which can reach tens to hundreds of micromolar.[1][5] High-affinity probes like Fura-2 would be saturated under these conditions, rendering them unable to accurately report dynamic changes in [Ca²⁺]m.[2]

Core Properties of Fura-FF

The utility of Fura-FF for mitochondrial calcium measurement stems from its specific chemical and spectral properties. A summary of these quantitative characteristics is provided below for easy reference and comparison.

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6 µM | [1][4][5] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 - 340 nm | [1][4] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1][4] |

| Emission Wavelength | ~507 - 514 nm | [1][4] |

| Magnesium (Mg²⁺) Sensitivity | Negligible | [1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in measuring mitochondrial calcium in both intact cells and isolated mitochondria.

Loading this compound into Intact Cells

This protocol is adapted from general procedures for loading AM ester dyes and is optimized for targeting mitochondria.[1][2][3][6][7]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye extrusion)

-

Cells of interest cultured on coverslips suitable for microscopy

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a 250 mM stock solution of Probenecid in a suitable buffer.

-

-

Prepare Loading Buffer:

-

For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into HBSS.

-

Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

-

If used, add Probenecid to a final concentration of 1-2.5 mM.

-

Vortex the solution thoroughly.

-

-

Cell Loading:

-

Wash the cultured cells once with pre-warmed HBSS.

-

Replace the HBSS with the this compound loading buffer.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark. The optimal temperature and time should be determined empirically, as loading at 37°C can sometimes favor compartmentalization in organelles.

-

After incubation, wash the cells twice with fresh HBSS to remove extracellular dye.

-

-

De-esterification:

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete hydrolysis of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Alternately excite the cells at approximately 340 nm and 380 nm, and collect the emission at around 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Loading this compound into Isolated Mitochondria

This protocol is designed for experiments using a suspension of isolated mitochondria.[4]

Materials:

-

Isolated mitochondria preparation

-

This compound

-

Anhydrous DMSO

-

Mitochondrial respiration buffer

-

Centrifuge

Procedure:

-

Prepare this compound Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO as described above.

-

Dilute the stock solution into the mitochondrial respiration buffer to a final concentration of approximately 10 µM.

-

-

Mitochondrial Loading:

-

Resuspend the isolated mitochondria in the this compound-containing buffer.

-

Incubate for 15 minutes at room temperature.

-

-

Washing:

-

Centrifuge the mitochondrial suspension at 8,000-10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the mitochondrial pellet in fresh, ice-cold respiration buffer to remove any unloaded dye.

-

-

Measurement:

-

The loaded mitochondria can now be used in spectrofluorometry or microscopy experiments, using the same excitation and emission wavelengths as for intact cells.

-

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the central signaling pathways governing mitochondrial calcium dynamics.

Caption: Experimental Workflow for this compound.

Caption: Mitochondrial Calcium Signaling Pathways.

Data Interpretation and Calibration

The ratio of fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm (F340/F380) is used to determine the mitochondrial calcium concentration. For quantitative measurements, it is essential to calibrate the Fura-FF signal. This can be achieved by determining the minimum ratio (Rmin) in a calcium-free environment and the maximum ratio (Rmax) in a calcium-saturating environment. The following equation, derived from the Grynkiewicz equation, can then be used to calculate the [Ca²⁺]m:[8][9]

[Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

-

Kd is the dissociation constant of Fura-FF for Ca²⁺.

-

β is the ratio of the fluorescence intensity at 380 nm excitation in calcium-free versus calcium-bound conditions.

-

R is the experimentally measured F340/F380 ratio.

-

Rmin is the F340/F380 ratio in the absence of calcium.

-

Rmax is the F340/F380 ratio at saturating calcium concentrations.

Calibration can be performed in situ using ionophores (e.g., ionomycin) and calcium buffers with known concentrations.[9]

Conclusion

This compound is a powerful tool for researchers in both academic and industrial settings, enabling the dynamic measurement of mitochondrial calcium. Its low affinity for calcium makes it superior to higher-affinity dyes for this specific application. By following the detailed protocols and understanding the underlying signaling pathways presented in this guide, scientists can obtain reliable and reproducible data on mitochondrial calcium homeostasis, a critical parameter in cell physiology, pathology, and drug discovery.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. hellobio.com [hellobio.com]

- 4. A novel technique for quantitative measurement of free Ca2+ concentration in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fura-FF AM: A Technical Guide to its Low Magnesium Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the magnesium sensitivity of Fura-FF AM, a fluorescent indicator widely used for the quantification of intracellular calcium. This document consolidates key data, outlines experimental protocols for ion selectivity determination, and presents visual diagrams to elucidate core concepts for researchers in cellular biology and drug development.

Overview of Fura-FF

Fura-FF is a ratiometric, UV-excitable fluorescent indicator and a difluorinated derivative of Fura-2 (B149405).[1] Its acetoxymethyl (AM) ester form, this compound, is cell-permeant and becomes active upon hydrolysis by intracellular esterases. A key characteristic of Fura-FF is its low affinity for calcium (Ca²⁺), which makes it particularly suitable for measuring high intracellular Ca²⁺ concentrations that would saturate higher-affinity indicators like Fura-2.[2][3] Critically for many biological systems, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), a crucial feature that minimizes interference from this abundant intracellular cation.[1][2][4]

Quantitative Analysis of Ion Affinity

The selectivity of an ion indicator is paramount for accurate measurements. Fura-FF is characterized by its high specificity for Ca²⁺ over Mg²⁺. The dissociation constant (Kd), which represents the concentration at which half of the indicator molecules are bound to the ion, is a key metric of this selectivity. A higher Kd value signifies lower affinity.

The quantitative data below, primarily from a comprehensive study on the ionic selectivity of low-affinity ratiometric calcium indicators, highlights the stark difference in Fura-FF's affinity for Ca²⁺ versus Mg²⁺.[1][2]

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Dissociation Constant (Kd) for Mg²⁺ | Key Characteristics |

| Fura-FF | ~6 µM[1][2] | >10 mM [1][2] | Low Ca²⁺ affinity, negligible Mg²⁺ sensitivity, high specificity.[1][2] |

| Mag-Fura-2 | ~20 µM[1][2] | ~2 mM[1][2] | Designed as a Mg²⁺ indicator, but also responds to Ca²⁺.[5] |

| Fura-2 | ~0.14 µM[1] | Minor sensitivity, but much lower than its Ca²⁺ affinity.[6] | High Ca²⁺ affinity, can be interfered with by other divalent cations.[4][7] |

Spectroscopic Properties

Fura-FF operates on a ratiometric basis, where the fluorescence excitation maximum shifts upon binding to Ca²⁺. This property allows for measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[4]

| State | Excitation Maximum | Emission Maximum |

| Ca²⁺-free Fura-FF | ~365 nm[1] | ~514 nm[1] |

| Ca²⁺-saturated Fura-FF | ~339 nm[1] | ~507 nm[1] |

Due to its extremely high Kd for Mg²⁺, Fura-FF does not exhibit a significant spectral shift in the presence of physiological concentrations of magnesium.

Experimental Protocols

Determining Ionic Selectivity of Fura-FF

The following protocol is based on the methodology used to characterize the ionic specificity of fluorescent indicators.[1][2] This procedure allows for the determination of the dissociation constants for different cations.

Materials:

-

Fura-FF (salt form)

-

Ion-free water

-

Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Stock solutions of CaCl₂ and MgCl₂

-

A strong chelator for divalent cations (e.g., EGTA for Ca²⁺, EDTA for general chelation)

-

Fluorometer capable of dual excitation and emission scanning

Procedure:

-

Preparation of Calibration Buffers:

-

Prepare a "zero-ion" buffer containing the indicator and a chelator to ensure the absence of contaminating divalent cations.

-

Prepare a "high-ion" buffer containing a saturating concentration of the ion to be tested (e.g., 10 mM CaCl₂ or 100 mM MgCl₂).

-

Create a series of calibration buffers with known free ion concentrations by mixing the "zero-ion" and "high-ion" buffers in different ratios. The free ion concentration can be calculated using specialized software that takes into account the binding constants of the chelators.

-

-

Fluorescence Measurement:

-

For each calibration buffer, record the fluorescence emission spectrum (e.g., from 450 nm to 600 nm) at the excitation wavelengths for the ion-free and ion-bound forms of Fura-FF (e.g., 365 nm and 339 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each ion concentration.

-

-

Data Analysis and Kd Determination:

-

Plot the fluorescence ratio as a function of the free ion concentration.

-

Fit the data to the following equation to determine the dissociation constant (Kd): [Ion] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax₃₈₀ / Fmin₃₈₀) Where:

-

R is the measured fluorescence ratio (Intensity at 339nm / Intensity at 365nm).

-

Rmin is the ratio in the absence of the ion.

-

Rmax is the ratio at a saturating ion concentration.

-

Fmax₃₈₀ and Fmin₃₈₀ are the fluorescence intensities at 380 nm (isosbestic point for Ca²⁺) at saturating and zero ion concentrations, respectively.

-

-

Cell Loading with this compound

Materials:

-

This compound

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., HEPES-buffered saline)

-

Cultured cells on coverslips

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).

-

For cell loading, dilute the this compound stock solution in the physiological buffer to a final concentration of 1-5 µM. To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

-

Incubate the cells with the this compound loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for the specific cell type.

-

Wash the cells with the physiological buffer to remove extracellular dye.

-

Allow for a de-esterification period of at least 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.

-

The cells are now ready for fluorescence imaging and measurement of intracellular Ca²⁺.

Visualizations

Diagram of Ionic Selectivity

Caption: Fura-FF demonstrates high affinity for Ca²⁺ and extremely low affinity for Mg²⁺.

Experimental Workflow for Kd Determination

References

- 1. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Spectroscopic properties of fluorescence dye fura-2 with various divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to Fura-FF AM: Structure, Properties, and Experimental Protocols

Fura-FF AM is a cell-permeable fluorescent indicator widely utilized by researchers for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative of the low-affinity calcium indicator Fura-FF, it is specifically engineered for easy loading into live cells.[1][2][3] This guide provides a comprehensive overview of its chemical structure, photophysical properties, and detailed protocols for its application in cellular imaging and analysis.

Core Mechanism of Action

This compound is a non-fluorescent and membrane-permeant molecule. Once it traverses the cell membrane, intracellular esterase enzymes cleave the AM ester groups.[1][2][3] This hydrolysis process traps the active, membrane-impermeant form, Fura-FF, within the cytosol. The active Fura-FF is a ratiometric indicator; its fluorescence excitation spectrum shifts upon binding to Ca²⁺, allowing for precise concentration measurements that are less susceptible to variations in dye loading, cell thickness, or photobleaching.[4][5]

Chemical Structure and Physicochemical Properties

Fura-FF is a difluorinated derivative of the more common calcium indicator, Fura-2.[1][2][3][6] This structural modification results in a significantly lower binding affinity for Ca²⁺, making it an ideal probe for studying cellular compartments or events associated with high calcium concentrations, such as in mitochondria or neuronal dendrites.[2][3][6][7]

| Property | Value | Source |

| Molecular Formula | C₄₃H₄₃F₂N₃O₂₄ | [2][6] |

| Molecular Weight | 1023.8 g/mol | [6][8] |

| CAS Number | 348079-12-9 | [1][2][6] |

| Solubility | Soluble in DMSO | [6][8] |

| Appearance | Solid | [6] |

Spectral and Binding Properties

A key advantage of Fura-FF is its ratiometric nature. When excited sequentially at ~340 nm (the peak for Ca²⁺-bound form) and ~380 nm (the peak for Ca²⁺-free form), the ratio of the fluorescence intensities measured at ~510 nm can be used to calculate the precise intracellular calcium concentration.[4][5] This ratiometric measurement corrects for many common artifacts in fluorescence microscopy.[9] Unlike Fura-2, Fura-FF exhibits negligible sensitivity to magnesium ions, which reduces potential interference from this cation.[2][3][6][7]

| Parameter | Ca²⁺-Free Form | Ca²⁺-Bound Form | Source |

| Excitation Wavelength (λex) | ~365 nm | ~339 nm | [2][3][6][7] |

| Emission Wavelength (λem) | ~514 nm | ~507 nm | [2][3][6][7] |

| Dissociation Constant (Kd) for Ca²⁺ | \multicolumn{2}{c | }{5.5 - 10 µM} | [4][8][10] |

Detailed Experimental Protocols

The following protocols provide a guideline for using this compound for intracellular calcium measurements. Optimization may be required depending on the specific cell type and experimental conditions.

-

This compound Stock Solution (2-5 mM):

-

Bring the vial of lyophilized this compound to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a concentration of 2 to 5 mM.[4][5] For example, to make a 2 mM solution from 50 µg of this compound (MW = 1023.8), add approximately 24.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Divide the stock solution into single-use aliquots and store at -20°C, protected from light and moisture.[4][5] Avoid repeated freeze-thaw cycles.[4]

-

-

Working Solution (2-20 µM):

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution.[4][5]

-

Dilute the stock solution into a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to a final concentration of 2-20 µM.[5] A final concentration of 4-5 µM is recommended for most cell lines.[4][5]

-

To improve the aqueous solubility of the AM ester, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of ~0.04%.[4][5]

-

-

Cell Preparation: Culture cells on coverslips or in microplates overnight in a suitable growth medium.[4][5]

-

Dye Loading:

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[4][5] For some cell lines, extending the incubation time may enhance the signal intensity.[4][5]

-

Washing:

-

Instrumentation: Use a fluorescence microscope or a microplate reader equipped with appropriate filters for ratiometric Fura imaging.[4][5]

-

Data Acquisition:

-

Data Analysis: The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated and can be converted to absolute calcium concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ levels.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Fura-FF AM in Live Cells

This guide provides a comprehensive overview of the mechanism of action for Fura-FF AM, a low-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations. Tailored for researchers, scientists, and drug development professionals, this document details the chemical principles, experimental protocols, and data interpretation associated with the use of this vital research tool.

Core Mechanism of Action

This compound is a cell-permeable derivative of the fluorescent calcium indicator Fura-FF. Its mechanism relies on a series of steps that enable its entry into live cells, activation, and subsequent interaction with intracellular calcium, leading to a measurable change in its fluorescent properties.

-

Cellular Uptake: Fura-FF in its active, carboxylate form is a negatively charged molecule and cannot passively cross the cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups.[1] These AM groups mask the negative charges, rendering the this compound molecule uncharged, hydrophobic, and thus, membrane-permeant.[1][2] This allows it to readily diffuse across the plasma membrane into the cytoplasm of live cells.[3]

-

Intracellular Hydrolysis and Trapping: Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the AM ester groups.[1][4][5] This enzymatic cleavage removes the AM groups, regenerating the active, negatively charged Fura-FF molecule.[3] The now polar and cell-impermeant Fura-FF is effectively trapped within the cytosol.[3] This hydrolysis process is critical for the intracellular accumulation and retention of the indicator.[1] The byproducts of this cleavage are formaldehyde (B43269) and acetic acid, which can be toxic to cells at high concentrations or with prolonged incubation times.[6]

-

Calcium Binding and Ratiometric Shift: The active Fura-FF is a chelator that binds to free intracellular calcium ions (Ca²⁺).[3] Fura-FF is a ratiometric indicator, meaning its spectral properties change upon binding to Ca²⁺.[7] Specifically, it exhibits a shift in its optimal excitation wavelength.[3]

-

In the absence of calcium (Ca²⁺-free), Fura-FF has an excitation maximum at approximately 365 nm.[4][5]

-

When saturated with calcium (Ca²⁺-bound), the excitation maximum shifts to a lower wavelength, around 339 nm.[4][5]

-

The fluorescence emission maximum remains relatively constant at around 507-514 nm regardless of calcium binding.[4][5]

-

-

Quantitative Measurement: The intracellular calcium concentration is determined by measuring the ratio of fluorescence emission intensity when the sample is excited at the two wavelengths (e.g., 340 nm and 380 nm).[3][8] This ratiometric measurement provides a significant advantage as it is largely independent of variables such as dye concentration, cell thickness, photobleaching, and illumination intensity.[7][8] This allows for a more accurate and quantitative determination of intracellular Ca²⁺ levels compared to single-wavelength indicators.[8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fura-FF, with a comparison to the higher-affinity indicator, Fura-2.

| Property | Fura-FF | Fura-2 |

| Ca²⁺ Dissociation Constant (Kd) | ~6 µM - 10 µM[4][5][9] | ~140 nM - 145 nM[5][8][10] |

| Excitation Wavelength (Ca²⁺-free) | ~365 nm[4][5] | ~363 nm - 380 nm[8][10] |

| Excitation Wavelength (Ca²⁺-bound) | ~339 nm[4][5] | ~335 nm - 340 nm[8][10] |

| Emission Wavelength | ~507 - 514 nm[4][5] | ~505 - 510 nm[8][10] |

| Magnesium Sensitivity | Negligible[4][5] | Low |

| Primary Application | High Ca²⁺ environments (e.g., mitochondria, neuronal dendrites)[4][5] | General cytosolic Ca²⁺ measurement |

Experimental Protocols

This section outlines a generalized protocol for loading live cells with this compound and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.[7]

1. Reagent Preparation

-

This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11] Aliquot into single-use volumes and store at -20°C, protected from light and moisture to prevent hydrolysis.[12][13]

-

Pluronic® F-127 Solution: A 20% solution in DMSO can be prepared to aid in the dispersion of the nonpolar this compound in aqueous loading buffers.[2]

-

Loading Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline is typically used. The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the this compound extracellularly.[12]

2. Cell Loading Protocol

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution with a final concentration of 2 to 20 µM this compound in the chosen loading buffer.[11] For most cell lines, a final concentration of 4-5 μM is recommended.[11]

-

Add Pluronic® F-127 (Optional but Recommended): To improve solubility, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02% to 0.04%.[2][11]

-

Cell Incubation: Replace the cell culture medium with the this compound working solution. Incubate the cells for 30 to 60 minutes at 37°C.[11] Incubation times and temperatures may need to be optimized for different cell types.[7]

-

Prevent Dye Leakage (Optional): If the cells contain active organic anion transporters, which can extrude the de-esterified dye, an inhibitor such as probenecid (B1678239) (1-2 mM) can be added to the loading and wash buffers to improve dye retention.[10][11]

-

Wash Cells: After incubation, remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any excess extracellular this compound.[11][12]

-

De-esterification: Allow the cells to rest for approximately 20-30 minutes after washing to ensure complete hydrolysis of the AM esters by intracellular esterases.[14]

3. Fluorescence Measurement and Data Analysis

-

Instrumentation: Use a fluorescence microscope or a microplate reader capable of dual-wavelength excitation.

-

Measurement: Excite the cells alternately at ~340 nm and ~380 nm.[11] Collect the fluorescence emission at ~510 nm for both excitation wavelengths.[11]

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[8] The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute calcium concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2) Where R is the 340/380 ratio, Rmin and Rmax are the ratios under zero and saturating Ca²⁺ conditions, respectively, and Kd is the dissociation constant of the indicator.[7]

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Mechanism of this compound from cell entry to fluorescence.

Caption: Standard experimental workflow for using this compound.

Caption: Logical flow from chemical modification to cellular function.

References

- 1. What is an AM ester? | AAT Bioquest [aatbio.com]

- 2. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fura-2 AM | AAT Bioquest [aatbio.com]

- 9. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. ionoptix.com [ionoptix.com]

A Technical Guide to Low-Affinity Calcium Indicators: Principles and Applications of Fura-FF AM

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Low-Affinity Calcium Measurement

Calcium (Ca²⁺) is a ubiquitous second messenger vital for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Cytosolic Ca²⁺ concentrations are typically maintained at a low resting level (around 100 nM), but can rise sharply in response to stimuli. However, certain cellular compartments and physiological events involve much higher Ca²⁺ concentrations, often in the micromolar (µM) to millimolar (mM) range.

Standard high-affinity Ca²⁺ indicators, such as Fura-2 (Kd ≈ 140 nM), become saturated in these high-concentration environments, making them unsuitable for accurate quantification.[1][2][3] This limitation necessitates the use of low-affinity calcium indicators , which possess a higher dissociation constant (Kd) and are designed to measure Ca²⁺ dynamics in the micromolar range without saturation. These indicators are indispensable for studying Ca²⁺ signaling in organelles like the endoplasmic reticulum (ER) and mitochondria, as well as processes like exocytosis and glutamate (B1630785) excitotoxicity.[4][5][6][7]

This guide focuses on Fura-FF AM , a ratiometric, low-affinity fluorescent indicator that has become a critical tool for investigating high-concentration Ca²⁺ signaling.

Core Concepts: Why Low Affinity is Crucial

The choice between a high- and low-affinity indicator is dictated by the expected Ca²⁺ concentration in the experimental system.

-

High-Affinity Indicators (e.g., Fura-2):

-

Low Kd (in the nanomolar range).

-

Ideal for measuring resting cytosolic Ca²⁺ and small fluctuations.

-

Become saturated at high Ca²⁺ levels, leading to a loss of response and inaccurate measurements.

-

-

Low-Affinity Indicators (e.g., Fura-FF):

The decision to use a low-affinity indicator is a critical first step in designing experiments that probe high-calcium environments.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Monitoring Endoplasmic Reticulum Calcium Homeostasis Using a Gaussia Luciferase SERCaMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]

- 9. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Fura-FF AM for Measuring Intracellular Calcium

Introduction

Fura-FF AM is a cell-permeable fluorescent indicator used for the ratiometric measurement of intracellular calcium concentrations. As the acetoxymethyl (AM) ester form, it can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura-FF indicator in the cytosol.[1][2] Fura-FF is a difluorinated analog of Fura-2, characterized by a significantly lower binding affinity for calcium.[1][2][3] This property, along with its negligible sensitivity to magnesium, makes Fura-FF particularly well-suited for measuring high calcium concentrations, such as those found in mitochondria or neuronal dendrites during intense stimulation.[1][2][3]

Upon binding to calcium, Fura-FF exhibits a shift in its excitation spectrum, allowing for the ratiometric determination of calcium levels by measuring fluorescence emission at approximately 510 nm while alternating excitation between 340 nm (calcium-bound) and 380 nm (calcium-free).[4][5] This ratiometric approach minimizes issues related to uneven dye loading, cell thickness, and photobleaching, providing more accurate and reliable quantification of intracellular calcium dynamics.[6][7]

Data Presentation

Table 1: Spectral and Chemical Properties of Fura-FF

| Property | Value | Reference |

| Ca²⁺-Bound Excitation | ~339 nm | [1][2] |

| Ca²⁺-Free Excitation | ~365 nm | [1][2] |

| Emission (Ca²⁺-Bound) | ~507 nm | [1][2] |

| Emission (Ca²⁺-Free) | ~514 nm | [1][2] |

| Ratiometric Excitations | 340 nm / 380 nm | [4][5] |

| Ratiometric Emission | ~510 nm | [4][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 10 µM | [1][3][4][8] |

| Solvent for Stock Solution | Anhydrous DMSO | [4][5][9] |

Table 2: Reagent Preparation and Concentrations

| Reagent | Stock Concentration | Working Concentration | Notes |

| This compound | 1 - 5 mM in DMSO | 2 - 20 µM (4-5 µM recommended) | Store stock at -20°C, protected from light and moisture.[4][5][10] |

| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02 - 0.04% | A nonionic detergent used to improve the aqueous solubility of this compound.[4][5] |

| Probenecid | 100 - 200 mM in buffer | 0.5 - 1 mM | An anion-transporter inhibitor to reduce dye leakage from cells.[4] |

| Imaging Buffer | N/A | N/A | Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, free of phenol (B47542) red.[4][9] |

Experimental Protocols

This section provides a detailed methodology for loading cells with this compound and performing ratiometric calcium imaging.

I. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Prepare the stock solution by dissolving this compound powder in high-quality, anhydrous DMSO to a final concentration of 1-5 mM.[4][5][10] For example, add 50 µL of DMSO to a 50 µg vial of Fura-2 AM to get a 1 mM stock.[9]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]

-

-

This compound Working Solution (5 µM):

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution.[4]

-

Prepare the working solution by diluting the stock solution into a physiological buffer of your choice (e.g., HHBS) to a final concentration of 2-20 µM. A final concentration of 4-5 µM is recommended for most cell lines.[4][5]

-

To aid in dispersion, first mix the this compound stock with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer volume.

-

If dye leakage is a concern in your cell type, add Probenecid to the working solution.[4]

-

II. Cell Preparation and Loading

-

Cell Plating:

-

Dye Loading:

-

Aspirate the culture medium from the cells.

-

Add the this compound working solution to the cells.

-

Incubate the plate at 37°C for 30 to 60 minutes in a dark environment (e.g., a cell incubator).[4] Note: The optimal incubation time can vary between cell types and may require empirical determination.[4][9]

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed physiological buffer to remove any excess extracellular dye.[4][11]

-

Add fresh buffer and incubate the cells for an additional 30 minutes at room temperature or 37°C.[12] This step is crucial to allow for the complete hydrolysis of the AM esters by intracellular esterases.[12][13]

-

III. Ratiometric Calcium Imaging

-

Microscope Setup:

-

Image Acquisition:

-

Focus on the cells using transmitted light.

-

Set the camera gain and exposure to ensure the fluorescence signal at 380 nm is bright but not saturated, while the signal at 340 nm is well below saturation in resting cells.[9][12]

-

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[9]

-

Acquire a baseline recording of the 340/380 nm fluorescence ratio.

-

Add the desired stimulant and record the changes in fluorescence intensity at both excitation wavelengths over time.[4]

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration.[7]

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound cell loading and activation.

Experimental Workflow for this compound Cell Loading

Caption: Step-by-step workflow for this compound experiments.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak Fluorescence Signal | - Incomplete hydrolysis of AM ester.- Low dye concentration.- Suboptimal loading time or temperature. | - Ensure a sufficient de-esterification period (at least 30 min) after loading.[10][13]- Empirically determine the optimal this compound concentration and incubation time for your cell type.[4][9]- Check that the stock solution was properly stored to prevent degradation. |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Use of phenol red-containing medium. | - Perform at least two thorough washes with fresh buffer after the loading step.[6]- Use phenol red-free physiological buffers for all steps after loading.[9] |

| Rapid Signal Loss / Dye Leakage | - Active transport of the dye out of the cell via organic anion transporters. | - Include an anion transporter inhibitor, such as Probenecid (0.5-1 mM), in the buffer during loading and imaging.[4] |

| Cell Death or Damage (Phototoxicity) | - Excessive exposure to UV excitation light.- High dye concentration causing calcium buffering. | - Use the lowest possible excitation light intensity (use neutral density filters) and minimize exposure time.[9]- Reduce the working concentration of this compound. |

| Inconsistent Calcium Signals | - Uneven dye loading across cells.- Cells are detaching from the coverslip. | - Ensure even application of the loading solution. Use Pluronic F-127 to improve dye solubility.[4]- Confirm that cells are well-adhered before starting the experiment.[6] |

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 8. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. brainvta.tech [brainvta.tech]

- 12. moodle2.units.it [moodle2.units.it]

- 13. ionoptix.com [ionoptix.com]

Application Notes and Protocols: Preparation and Use of Fura-FF AM for Intracellular Calcium Measurement

Introduction

Fura-FF AM is a cell-permeable acetoxymethyl (AM) ester of the fluorescent calcium indicator Fura-FF.[1] It is a ratiometric indicator used for quantifying intracellular calcium concentrations. Upon entering a cell, nonspecific esterases cleave the AM ester groups, trapping the active Fura-FF indicator inside.[2][3][4] Fura-FF is a derivative of the widely used Fura-2 indicator but possesses a lower affinity for calcium (dissociation constant, Kd ≈ 6-10 µM), making it particularly well-suited for measuring high calcium concentrations, such as those found in mitochondria or during robust calcium signaling events.[2][5][6][7] Like Fura-2, Fura-FF exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for ratiometric measurements that minimize effects of uneven dye loading, photobleaching, or cell thickness.[5][6]

Key Spectral Properties

| State | Excitation Maximum | Emission Maximum |

| Ca²⁺-Bound | ~339-340 nm[2][4][5][6] | ~507-510 nm[2][4][5][6] |

| Ca²⁺-Free | ~365 nm[2][4] | ~514 nm[2][4] |

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for successful experiments. It is highly recommended to use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the AM ester.[5][6][8]

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, high-quality

-

Microcentrifuge tubes

-

Pipettors and sterile tips

Protocol:

-

Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.

-

Reconstitution: Prepare a 2 to 5 mM stock solution of this compound by dissolving it in anhydrous DMSO.[5][6] For example, to make a 2 mM stock solution from 50 µg of this compound (Molecular Weight ≈ 1023.8 g/mol ), add approximately 24.4 µL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquoting and Storage: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots in a desiccated environment at -20°C, protected from light.[5][6][8] For longer-term storage, -80°C is recommended.[2]

Stock Solution Parameters

| Parameter | Recommendation | Notes |

| Solvent | Anhydrous DMSO[5][6][8] | Prevents premature hydrolysis of the AM ester. |

| Concentration | 2 - 5 mM[5][6][9] | A higher concentration minimizes the volume of DMSO added to aqueous solutions. |

| Storage Temp. | -20°C (short-term) or -80°C (long-term)[2][5][6] | Protect from light and moisture. |

| Stability | Several months when stored properly.[10] | Avoid repeated freeze-thaw cycles.[5][6] |

Preparation of this compound Working Solution

The working solution is prepared on the day of the experiment by diluting the stock solution into a physiological buffer.

Materials:

-

This compound stock solution (2-5 mM in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)

-

Pluronic® F-127 solution (optional, e.g., 20% w/v in DMSO)

-

Probenecid (B1678239) (optional)

Protocol:

-

Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the this compound stock solution to room temperature.[5][6]

-

Prepare Loading Buffer: The final working concentration of this compound typically ranges from 2 to 20 µM.[5][6] A starting concentration of 4-5 µM is recommended for most cell lines.[5][6] The optimal concentration must be determined empirically for your specific cell type and experimental conditions.[11]

-

Add Pluronic® F-127 (Optional but Recommended): To aid in the dispersion of the water-insoluble this compound in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 is often used.[5][6] A final concentration of 0.02-0.04% is typical. This can be achieved by mixing the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the buffer.[11]

-

Add Probenecid (Optional): If your cells express organic anion transporters, which can extrude the active dye from the cell, consider adding probenecid (final concentration 1-2.5 mM) to the working solution to improve dye retention.[6][11]

-

Final Dilution: Add the this compound mixture to the physiological buffer and vortex well to ensure a homogenous solution.

Working Solution Parameters

| Parameter | Recommendation | Notes |

| Dilution Buffer | Physiological Buffer (e.g., HHBS)[5][6] | Should be appropriate for maintaining cell health. |

| Final Concentration | 2 - 20 µM (start with 4-5 µM)[5][6] | Must be optimized for the specific cell type and application. |

| Additive 1 (Solubilizer) | Pluronic® F-127 (0.02-0.04%)[5][6][11] | Improves dye loading efficiency and prevents dye aggregation. |

| Additive 2 (Inhibitor) | Probenecid (1-2.5 mM)[6][11] | Reduces leakage of the de-esterified indicator from the cells. |

Experimental Protocol: Cell Loading

This protocol provides a general guideline for loading cultured cells with this compound.

Protocol:

-

Cell Culture: Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes) and grow overnight.[5][6]

-

Wash Cells: Aspirate the growth medium from the cells. Wash the cells gently with a warm physiological buffer (e.g., HHBS). This is particularly important if serum-containing medium interferes with dye loading.[5][6]

-

Dye Loading: Add the freshly prepared this compound working solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes.[5][6] The optimal time may vary between cell types. In some cases, longer incubation (over 60 minutes) can enhance the signal.[5][6]

-

Wash and De-esterification: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm buffer (this can contain probenecid if used during loading) to remove extracellular dye.[5][6]

-

Resting Period: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the this compound by intracellular esterases.[11]

-

Imaging: The cells are now ready for fluorescence imaging. Measure the emission intensity at ~510 nm while alternating the excitation wavelength between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular calcium concentration.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Mechanism of this compound cell loading and calcium detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Fura-FF-AM, 50ΜG | Labscoop [labscoop.com]

- 4. caymanchem.com [caymanchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. abpbio.com [abpbio.com]

Application Notes and Protocols for Cell Loading using Pluronic F-127 with Fura-FF AM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pluronic F-127 to facilitate the loading of the ratiometric calcium indicator, Fura-FF AM, into living cells. Adherence to these protocols is intended to ensure efficient and reproducible intracellular calcium measurements while minimizing potential artifacts.

Introduction to this compound and Pluronic F-127

This compound is a cell-permeant acetoxymethyl (AM) ester form of the fluorescent Ca2+ indicator, Fura-FF. It is a valuable tool for quantifying intracellular calcium concentrations, particularly for detecting high calcium levels due to its lower binding affinity compared to its analog, Fura-2. The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura-FF in the cytoplasm.